molecular formula C8H13ClO B14442597 4-Pentenal, 2-(3-chloropropyl)- CAS No. 79228-14-1

4-Pentenal, 2-(3-chloropropyl)-

Cat. No.: B14442597
CAS No.: 79228-14-1
M. Wt: 160.64 g/mol
InChI Key: DPVHNIXDEVQWCP-UHFFFAOYSA-N
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Description

4-Pentenal, 2-(3-chloropropyl)- is a chlorinated aliphatic aldehyde with a reactive pentenyl backbone and a 3-chloropropyl substituent. The 3-chloropropyl moiety is a critical functional group that influences reactivity, bioactivity, and physicochemical properties, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

79228-14-1

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

IUPAC Name

2-(3-chloropropyl)pent-4-enal

InChI

InChI=1S/C8H13ClO/c1-2-4-8(7-10)5-3-6-9/h2,7-8H,1,3-6H2

InChI Key

DPVHNIXDEVQWCP-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CCCCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentenal, 2-(3-chloropropyl)- can be synthesized through the rearrangement of allyl alkenyl ethers. This process involves the acid-catalyzed elimination of allyl alcohol from aldehyde diallyl acetals . The reaction conditions typically include the use of strong acids as catalysts and controlled temperatures to facilitate the rearrangement.

Industrial Production Methods

While specific industrial production methods for 4-Pentenal, 2-(3-chloropropyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentenal, 2-(3-chloropropyl)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pentenal, 2-(3-chloropropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentenal, 2-(3-chloropropyl)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The 3-chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Structural Analogs with 3-Chloropropyl Substituents

Compounds bearing the 3-chloropropyl group exhibit diverse bioactivities depending on their core structures. Key examples include:

Compound Name Core Structure Key Applications/Bioactivity Cytotoxicity Profile Reference
2-(3-Chloropropyl)benzo[d]thiazole Benzo[d]thiazole Alkylating agent for drug synthesis Not specified
6-Nitro-2-(3-chloropropyl)naphthalimide Naphthalimide Potent antitumor activity (most active in series) Not specified
10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine Phenothiazine Precursor for bioactive derivatives Not specified
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride Piperazine-ethanol Intermediate in pharmaceutical synthesis Not specified

Key Observations :

  • The 3-chloropropyl group enhances reactivity in alkylation reactions (e.g., benzothiazole derivatives in ).
  • Phenothiazine derivatives with 3-chloropropyl chains are versatile intermediates for studying structure-activity relationships in CNS-targeting drugs .

Functional Analogs with Alternative Substituents

Replacing the 3-chloropropyl group with other alkyl/chloroalkyl chains alters bioactivity and safety profiles:

Compound Name Substituent Bioactivity Comparison Cytotoxicity Reference
Compound 25 (3-chloropropyl) 3-Chloropropyl Antiviral (EC50 comparable to isopropyl analog) Lower cytotoxicity
Compound 24 (isopropyl) Isopropyl Similar antiviral activity Higher cytotoxicity
2-(4-Chlorobutyl)benzo[d]thiazole 4-Chlorobutyl Alkylating agent with longer chain Not specified

Key Observations :

  • The 3-chloropropyl group in Compound 25 reduces cytotoxicity compared to the isopropyl analog while maintaining antiviral efficacy, suggesting a favorable safety-activity balance .
  • Chain length variations (e.g., 4-chlorobutyl vs.

Reactivity Insights :

  • The chlorine atom in the 3-chloropropyl group facilitates nucleophilic substitution reactions, making it a versatile handle for further functionalization .
  • In phenothiazine derivatives, this group enables conjugation with amines or heterocycles to enhance target binding .

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